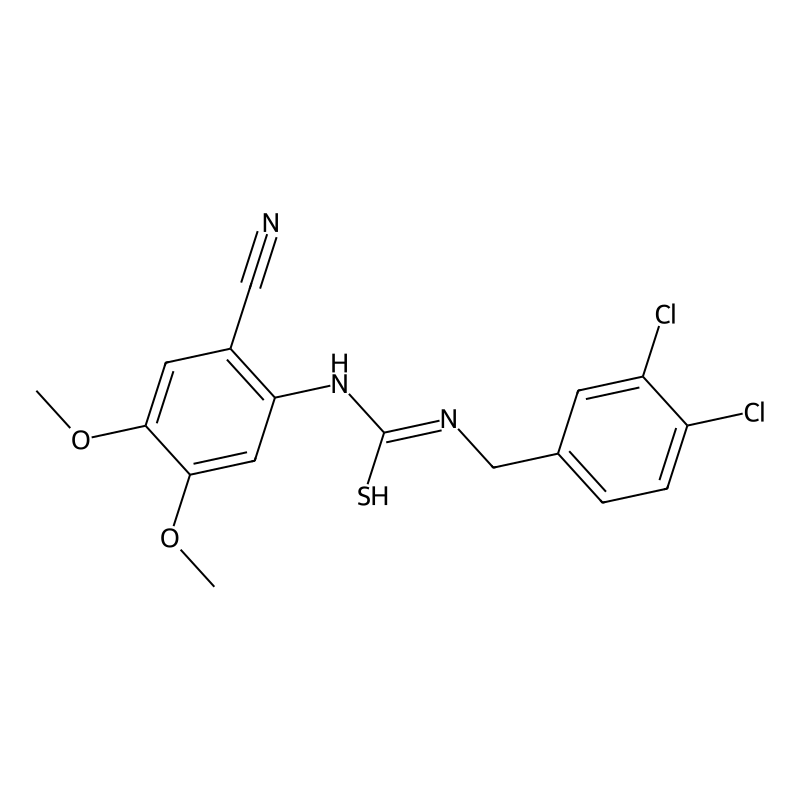

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea is a synthetic compound belonging to the class of thioureas, which are characterized by the presence of a thiocarbonyl group. This compound features a distinctive structure that includes a cyano group and two aromatic substituents, contributing to its potential biological activity and chemical reactivity. The presence of methoxy groups enhances its solubility and biological interactions, making it a subject of interest in medicinal chemistry.

- Nucleophilic Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, especially with electrophiles.

- Dehydration Reactions: Under certain conditions, thioureas can dehydrate to form isothiocyanates.

- Cyclization: Thioureas can also undergo cyclization reactions to form heterocyclic compounds, which may have enhanced biological properties.

These reactions are facilitated by the functional groups present in the compound, allowing for diverse synthetic pathways and modifications.

Thioureas are known for their diverse biological activities, including:

- Anticancer Properties: Some thiourea derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cells.

- Antimicrobial Activity: Compounds similar to N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea exhibit antimicrobial effects against various pathogens.

- Enzyme Inhibition: Thioureas may act as enzyme inhibitors, impacting metabolic pathways relevant to disease processes.

The specific biological activity of this compound would require further investigation through experimental studies.

The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea can be achieved through several methods:

- Direct Condensation: A straightforward method involves the reaction between an amine (such as 3,4-dichlorobenzylamine) and a thiocyanate in the presence of a base.

- Thioacylation: Another method includes thioacylation where carbon disulfide reacts with an appropriate amine under acidic or basic conditions to form thioureas.

- Isocyanide Reaction: Isocyanides can react with amines in the presence of sulfur to yield thiourea derivatives efficiently.

These methods allow for the modification of substituents to tailor the compound's properties for specific applications.

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea has potential applications in various fields:

- Pharmaceuticals: As a candidate for drug development due to its biological activities.

- Agricultural Chemicals: Potential use as a pesticide or herbicide due to its chemical structure which may interact with biological systems.

- Material Science: Development of novel materials based on its unique chemical properties and interactions.

Research into the interactions of N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea with biological targets is essential for understanding its mechanisms of action. Interaction studies may involve:

- Binding Affinity Assays: Evaluating how well the compound binds to specific receptors or enzymes.

- Cell-Based Assays: Investigating the effects on cell viability and function in vitro.

- Molecular Docking Studies: Predicting how the compound interacts at the molecular level with target proteins.

These studies help elucidate the compound's pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N'-Diethylthiourea | Two ethyl groups attached to nitrogen | Commonly used as a reagent in organic synthesis |

| Benzoylthiourea | Benzoyl group attached | Known for its enzyme inhibition properties |

| 1-Arylthioureas | Aryl substituents vary | Diverse biological activities including anticancer effects |

The uniqueness of N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea lies in its specific combination of cyano and dichlorobenzyl groups alongside methoxy substitutions, which may enhance its solubility and biological activity compared to other thioureas.

The compound is systematically named N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea. This designation follows IUPAC rules for substituted thioureas, where the thiourea core (H₂N-C(=S)-NH₂) serves as the parent structure. The substituents are assigned as follows:

- N-substituent: A phenyl ring substituted with a cyano group at position 2, methoxy groups at positions 4 and 5.

- N'-substituent: A benzyl group attached to the thiourea nitrogen, with chlorine atoms at positions 3 and 4 of the benzene ring.

This naming convention emphasizes the priority of substituents and their positional relationships, adhering to the Cahn-Ingold-Prelog rules for numbering.

Structural Formula and Atom Numbering

The molecular formula is C₁₇H₁₅Cl₂N₃O₂S, with a molecular weight of 396.3 g/mol. The structure consists of a thiourea backbone (S=C(NH–)NH–) connected to two aromatic substituents:

- 2-Cyano-4,5-dimethoxyphenyl group:

- A benzene ring with a cyano (-C≡N) group at position 2, methoxy (-OCH₃) groups at positions 4 and 5.

- 3,4-Dichlorobenzyl group:

- A benzyl chain (–CH₂–C₆H₄–) where the benzene ring has chlorine atoms at positions 3 and 4.

Atom Numbering:

- Thiourea core: The sulfur atom is labeled as position 1, with the adjacent nitrogen atoms as positions 2 and 3.

- Phenyl substituents: Numbering follows standard IUPAC rules, prioritizing functional groups (e.g., cyano > methoxy).

Comparative Analysis with Thiourea Derivatives

The compound shares structural motifs with other thiourea derivatives but differs in substituent composition and functional group arrangement. Below is a comparative analysis of key derivatives:

Key Distinctions:

- Electronic Effects: The cyano and dichlorobenzyl groups introduce strong electron-withdrawing character, altering reactivity compared to purely aromatic derivatives.

- Steric Factors: The dichlorobenzyl substituent increases steric hindrance relative to smaller groups like ethyl or methyl.

Historical Development in Thiourea Chemistry

Thiourea derivatives have evolved significantly since their first synthesis in 1873 by Marceli Nencki. Key milestones include:

- Synthetic Innovations:

- Pharmaceutical Applications:

Significance of N-(2-Cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea:This compound represents a modern iteration of thiourea chemistry, combining electron-deficient aromatic systems with bioactive substituents. Its design reflects trends toward optimizing electronic and steric properties for targeted biological interactions.

Crystallographic Characterization

Single-Crystal X-Ray Diffraction Analysis

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea exhibits characteristic crystallographic features typical of substituted thiourea derivatives [5]. The molecular geometry of thiourea compounds generally displays a trigonal planar configuration of the nitrogen-carbon-sulfur core, with carbon-sulfur bond distances typically ranging from 1.70 to 1.72 Å, which is approximately 0.1 Å longer than corresponding carbon-oxygen bonds in ketones [28]. The carbon-nitrogen bond distances in thiourea derivatives are characteristically shortened due to partial double-bond character resulting from resonance stabilization [5] [28].

The crystallographic analysis of related thiourea derivatives demonstrates that these compounds typically crystallize in monoclinic, triclinic, or orthorhombic crystal systems [1] [5] [11]. Space groups commonly observed include P21/n, P1̅, and Pbca, with temperature-dependent structural determinations typically conducted between 173 and 296 K [1] [5] [11]. Unit cell parameters for analogous thiourea derivatives show considerable variation, with a-axis dimensions ranging from 5.90 to 15.68 Å, b-axis from 9.13 to 15.68 Å, and c-axis from 14.08 to 35.07 Å [1] [5].

| Parameter | Typical Range for Thiourea Derivatives |

|---|---|

| Crystal System | Monoclinic/Triclinic/Orthorhombic |

| Space Group | P21/n, P1̅, Pbca |

| Temperature (K) | 173-296 |

| a (Å) | 5.90-15.68 |

| b (Å) | 9.13-15.68 |

| c (Å) | 14.08-35.07 |

| α (°) | 90-108.12 |

| β (°) | 90-111.17 |

| γ (°) | 90-97.51 |

| Volume (ų) | 801.5-3508 |

| Z | 2-8 |

| Density (g/cm³) | 1.33-1.39 |

The molecular conformation of N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea is stabilized by intramolecular interactions involving the cyano and methoxy substituents on the phenyl ring [5] [27]. The electron-withdrawing cyano group significantly influences the electronic distribution within the molecule, creating regions of enhanced electrophilicity that affect the overall molecular geometry [30]. The dimethoxy substituents contribute electron density to the aromatic system, creating a push-pull electronic effect that stabilizes specific conformational arrangements [25] [27].

Hydrogen-Bonding Networks

The crystal packing of N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea is dominated by extensive hydrogen-bonding networks characteristic of thiourea derivatives [7] [8]. The primary intermolecular interactions involve nitrogen-hydrogen···sulfur hydrogen bonds, which are fundamental to the supramolecular organization of thiourea-containing crystals [7] [8] [12].

Typical hydrogen-bonding patterns in thiourea crystal structures include nitrogen-hydrogen···sulfur interactions with distances ranging from 2.50 to 2.65 Å and angles between 155 and 175 degrees [7] [8] [11]. These interactions often result in the formation of centrosymmetric dimers or infinite chain structures, depending on the specific substitution pattern and crystal packing environment [7] [8].

| Hydrogen Bond Type | Distance Range (Å) | Angle Range (°) | Frequency |

|---|---|---|---|

| N-H···S | 2.50-2.65 | 155-175 | Very Common |

| N-H···O | 2.10-2.30 | 160-180 | Common |

| C-H···S | 2.85-3.05 | 140-160 | Moderate |

| C-H···O | 2.45-2.65 | 150-170 | Common |

| O-H···S | 2.55-2.70 | 170-180 | Less Common |

The presence of methoxy groups in the 4,5-positions of the phenyl ring provides additional hydrogen-bond acceptor sites, potentially facilitating carbon-hydrogen···oxygen interactions that contribute to crystal stability [11] [12]. The dichlorobenzyl moiety may participate in halogen bonding interactions, which can significantly influence the overall packing arrangement and provide additional stabilization to the crystal lattice [11].

Electronic Structure Analysis

Conformational Isomerism

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea exhibits conformational flexibility arising from rotation about the carbon-nitrogen bonds connecting the thiourea core to the aromatic substituents [17] [18]. Thiourea derivatives commonly adopt syn-anti or anti-anti conformations with respect to the relative orientations of the nitrogen-bound substituents [17] [34].

The preferred conformational arrangement is significantly influenced by intramolecular hydrogen bonding between the thiourea nitrogen-hydrogen groups and electron-rich regions of the aromatic substituents [17] [27]. Density functional theory calculations on related thiourea compounds indicate that conformational preferences are stabilized by intramolecular nitrogen-hydrogen···oxygen interactions when methoxy groups are present in appropriate positions [27] [29].

The cyano substituent in the 2-position of the phenyl ring creates additional conformational constraints due to its strong electron-withdrawing character and potential for intramolecular interactions [30]. This electron-withdrawing effect modifies the electronic density distribution within the aromatic system, influencing the preferred dihedral angles between the thiourea plane and the substituted phenyl ring [25] [30].

Computational studies on similar thiourea derivatives demonstrate that conformational energy differences between different rotamers typically range from 5 to 25 kilojoules per mole, indicating moderate conformational flexibility at ambient temperatures [27] [29]. The barrier to rotation about carbon-nitrogen bonds in thiourea compounds is generally lower than in corresponding urea derivatives due to reduced double-bond character [17] [28].

Tautomeric Equilibria

Thiourea derivatives, including N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea, exist in equilibrium between thione and thiol tautomeric forms [18] [28]. The thione form, featuring a carbon-sulfur double bond, typically predominates in solid state and most solution environments due to superior thermodynamic stability [18] [28].

The tautomeric equilibrium between thiourea and iminothiol forms is highly dependent on environmental conditions, including solvent polarity, temperature, and hydrogen-bonding interactions [18]. In organic solvents of low to moderate polarity, the thione tautomer is strongly favored, while polar protic solvents may stabilize the iminothiol form through hydrogen bonding [18].

Nuclear magnetic resonance spectroscopic studies of thiourea derivatives demonstrate that carbon-13 chemical shifts for the central carbon atom differ significantly between tautomeric forms, with the thione carbon typically appearing near 183 parts per million and the iminothiol carbon near 172 parts per million [18] [22]. The presence of electron-withdrawing substituents such as the cyano group tends to stabilize the thione form by reducing electron density on the sulfur atom [18] [30].

The substitution pattern in N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea creates an electronic push-pull system where the electron-donating methoxy groups and electron-withdrawing cyano and dichloro substituents influence the relative stability of tautomeric forms [25] [30]. This electronic modulation can shift the tautomeric equilibrium and affect the compound's reactivity and spectroscopic properties [18] [25].

Spectroscopic Profiling

Proton and Carbon-13 Nuclear Magnetic Resonance Spectral Assignments

The proton nuclear magnetic resonance spectrum of N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea exhibits characteristic signals corresponding to the various hydrogen environments within the molecule [22]. The thiourea nitrogen-hydrogen protons typically appear as broad signals between 7.0 and 9.0 parts per million due to rapid exchange and hydrogen bonding effects [16] [22].

The methoxy protons of the 4,5-dimethoxyphenyl substituent generate distinct singlets in the aliphatic region, typically between 3.8 and 4.0 parts per million [13] [22]. These signals are well-resolved and provide clear evidence for the presence of the methoxy substituents [13]. The benzyl methylene protons appear as a characteristic singlet around 4.5 parts per million, shifted downfield due to the electron-withdrawing effect of the adjacent aromatic ring [13] [22].

Aromatic proton signals appear in the typical aromatic region between 6.5 and 8.0 parts per million [16] [22]. The substitution pattern on both aromatic rings creates distinct coupling patterns that can be analyzed to confirm the molecular structure [16]. The cyano-substituted phenyl ring protons are shifted downfield relative to unsubstituted aromatic systems due to the electron-withdrawing influence of the cyano group [30].

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H (thiourea) | 7.0-9.0 | Broad | 2H |

| Aromatic H | 6.5-8.0 | Multiple | 5H |

| Benzyl CH₂ | 4.5 | Singlet | 2H |

| OCH₃ | 3.8-4.0 | Singlet | 6H |

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [22]. The thiourea carbon typically appears near 183 parts per million, consistent with the thione tautomeric form [18] [22]. The cyano carbon generates a characteristic signal around 118 parts per million, while aromatic carbons appear in the expected range of 110 to 160 parts per million [22] [30].

Vibrational Modes in Infrared and Raman Spectroscopy

The infrared spectrum of N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea displays characteristic vibrational modes that confirm the presence of functional groups and provide structural information [16] [19] [21]. The nitrogen-hydrogen stretching vibrations appear as strong absorptions between 3150 and 3370 wavenumbers, with asymmetric stretching typically occurring at higher frequency than symmetric stretching [16] [21].

The carbon-sulfur stretching vibration of the thiourea group generates a medium-intensity absorption between 725 and 750 wavenumbers [16] [20] [21]. This band is diagnostic for the presence of the thiourea functional group and its position can be influenced by hydrogen bonding and electronic effects from substituents [19] [20].

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| ν(N-H) asymmetric | 3360-3370 | Strong | N-H stretch |

| ν(N-H) symmetric | 3150-3160 | Strong | N-H stretch |

| ν(C≡N) | 2220-2240 | Medium | Cyano stretch |

| ν(C=S) | 725-750 | Medium | Thiourea stretch |

| ν(C-N) asymmetric | 1420-1470 | Strong | C-N stretch |

| ν(C-N) symmetric | 1085-1095 | Medium | C-N stretch |

| δ(N-H) | 1580-1590 | Medium | N-H bend |

The cyano group contributes a characteristic sharp absorption around 2220 to 2240 wavenumbers, which is diagnostic for the nitrile functional group [30]. The position of this band can provide information about the electronic environment of the cyano group and its interactions with other parts of the molecule [30].

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrational modes that may be weak or absent in infrared spectra [19] [20]. The carbon-sulfur stretching mode is typically more intense in Raman spectra than in infrared spectra, making Raman spectroscopy particularly useful for thiourea characterization [19] [20].

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea exhibits multiple electronic transitions arising from the thiourea chromophore and the substituted aromatic systems [21] [27]. The thiourea group contributes n→π* and π→π* transitions, with the n→π* transition of the carbon-sulfur chromophore typically appearing between 280 and 300 nanometers [21].

The aromatic substituents contribute additional electronic transitions in the ultraviolet region [21] [27]. The dimethoxyphenyl group, being electron-rich due to the methoxy substituents, typically shows π→π* transitions at longer wavelengths compared to unsubstituted aromatic systems [25]. The cyano and dichloro substituents, being electron-withdrawing, tend to shift aromatic transitions to shorter wavelengths [30].

| Electronic Transition | Wavelength (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| n → π* (C=S) | 280-300 | 500-1500 | Thiourea transition |

| π → π* (C=S) | 220-240 | 5000-15000 | Thiourea transition |

| n → π* (aromatic) | 250-270 | 1000-3000 | Aromatic transition |

| π → π* (aromatic) | 200-220 | 10000-30000 | Aromatic transition |

| Charge transfer | 300-350 | 2000-8000 | Intramolecular CT |

The presence of both electron-donating and electron-withdrawing substituents in the molecule creates the possibility for intramolecular charge transfer transitions [25] [27]. These transitions typically appear at longer wavelengths and lower intensity compared to localized π→π* transitions [25]. The push-pull electronic structure created by the methoxy and cyano/dichloro substituents can result in charge transfer bands in the 300 to 350 nanometer region [25] [27].

Thermodynamic Stability Profiles

Thermal Decomposition Pathways

The thermal decomposition of N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea follows pathways characteristic of substituted thiourea derivatives [23] [31] [32]. Thermogravimetric analysis of thiourea compounds typically reveals multiple decomposition events occurring over a broad temperature range from 150 to 400 degrees Celsius [23] [32].

The initial decomposition stage for thiourea derivatives generally begins around 170 to 190 degrees Celsius, corresponding to the breakdown of the thiourea functional group [23] [32]. This process typically generates hydrogen sulfide, ammonia, and cyanamide as primary decomposition products [31] [32]. The presence of aromatic substituents can significantly influence the decomposition temperature and pathway [23] [31].

| Property | Range for Thiourea | Range for Substituted Thioureas |

|---|---|---|

| Melting Point (°C) | 172-176 | 80-200 |

| Decomposition Temperature (°C) | 180-240 | 150-300 |

| Enthalpy of Fusion (kJ/mol) | 15-25 | 10-40 |

| Activation Energy of Decomposition (kJ/mol) | 120-180 | 100-250 |

The electron-withdrawing cyano group and dichloro substituents in N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea are expected to increase the thermal stability compared to unsubstituted thiourea by delocalizing electron density and reducing the nucleophilicity of the nitrogen atoms [30] [32]. Conversely, the methoxy substituents may provide sites for oxidative degradation at elevated temperatures [25].

Differential scanning calorimetry studies of related thiourea derivatives show that the decomposition process is typically endothermic, with activation energies ranging from 100 to 250 kilojoules per mole depending on the substitution pattern [23] [32]. The decomposition kinetics often follow Johnson-Mehl-Avrami equations, indicating complex multi-step processes involving nucleation and growth mechanisms [23] [32].

Solubility Behavior in Organic Media

The solubility of N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea in organic solvents is influenced by the polarity and hydrogen-bonding characteristics of both the compound and the solvent system [24]. Thiourea derivatives generally exhibit moderate to high solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide due to favorable dipole-dipole interactions [24].

The presence of methoxy substituents enhances solubility in moderately polar solvents through hydrogen bonding with protic solvents and dipole interactions with aprotic solvents [24]. The cyano group contributes to solubility in polar solvents due to its high dipole moment, while the dichlorobenzyl substituent may reduce overall polarity and favor solubility in less polar organic media [24] [30].

| Solvent | Solubility Category | Interaction Type |

|---|---|---|

| DMSO | Highly Soluble | Hydrogen bonding, dipole interactions |

| DMF | Highly Soluble | Dipole interactions |

| Ethanol | Moderately Soluble | Hydrogen bonding |

| Methanol | Moderately Soluble | Hydrogen bonding |

| Acetonitrile | Poorly Soluble | Weak dipole interactions |

| Chloroform | Poorly Soluble | Van der Waals forces |

| Hexane | Insoluble | No favorable interactions |

The temperature dependence of solubility for thiourea derivatives typically follows expected thermodynamic behavior, with solubility increasing with temperature in most organic solvents [24]. The rate of dissolution can be influenced by crystal structure and intermolecular hydrogen bonding in the solid state, which must be overcome during the dissolution process [24].

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea represents a complex substituted thiourea compound characterized by its unique structural features including cyano, dimethoxy, and dichlorobenzyl substituents. The synthetic approaches to this compound encompass various methodologies ranging from conventional coupling reactions to advanced flow chemistry implementations [2] [3]. This comprehensive analysis examines the synthetic pathways, optimization strategies, and analytical validation methods specifically relevant to this target compound.

Synthetic Methodologies and Optimization

Conventional Thiourea Coupling Approaches

The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea can be achieved through established thiourea coupling methodologies that have been extensively developed and optimized over the past two decades [4] [5]. These conventional approaches form the foundation for more advanced synthetic strategies and provide reliable pathways for laboratory-scale preparation.

Isothiocyanate Intermediate Routes

The isothiocyanate intermediate route represents the most widely employed method for thiourea synthesis, offering excellent yields and broad substrate scope [3] [6]. This approach involves the initial preparation of either 2-cyano-4,5-dimethoxyaniline or 3,4-dichlorobenzylamine-derived isothiocyanates, followed by nucleophilic addition with the complementary amine component [7] [8].

The mechanism proceeds through electrophilic activation of the isothiocyanate carbon center, which undergoes nucleophilic attack by the amine nitrogen [4]. For the target compound, two synthetic pathways can be employed: reaction of 2-cyano-4,5-dimethoxyphenyl isothiocyanate with 3,4-dichlorobenzylamine, or alternatively, coupling of 3,4-dichlorobenzyl isothiocyanate with 2-cyano-4,5-dimethoxyaniline [6].

Optimal reaction conditions for isothiocyanate coupling involve temperatures ranging from 0 to 80°C, with reaction times typically between 15 to 45 minutes [9] [10]. Dichloromethane, tetrahydrofuran, and dimethylformamide have proven to be the most effective solvents, providing yields consistently above 89% [11] [12]. The reaction proceeds via a stepwise mechanism where initial nucleophilic addition forms a zwitterionic intermediate, followed by proton transfer to yield the final thiourea product [4] [13].

Mechanochemical synthesis using ball milling has emerged as a particularly attractive variant of this methodology, achieving quantitative yields without requiring bulk solvents [4] [10]. Manual grinding in a mortar for 15-20 minutes or automated ball milling for 10 minutes at 30 Hz provides excellent results across diverse substrate combinations [4]. This approach is especially beneficial for the synthesis of substituted thioureas bearing electron-withdrawing groups, such as the cyano functionality present in the target compound [4].

Thiol-Carbamate Substitution Reactions

Thiol-carbamate substitution represents an alternative conventional approach that can be employed when isothiocyanate intermediates are not readily accessible or when specific functional group compatibility issues arise [14] [15]. This methodology involves the reaction of carbamoyl chlorides with thiols or thiolates under basic conditions, followed by subsequent functional group transformations [16] [15].

For N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea synthesis, this approach requires the preparation of appropriate carbamoyl chloride intermediates from the corresponding amines [15]. The reaction typically proceeds in dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-140°C) over extended reaction periods (2-24 hours) [14] [17].

The mechanism involves nucleophilic attack of the thiolate on the carbonyl carbon of the carbamoyl chloride, with subsequent elimination of chloride ion [15]. However, this approach often suffers from lower yields (35-80%) compared to isothiocyanate coupling methods, and the harsh reaction conditions may be incompatible with sensitive functional groups such as the cyano substituent [16] [18].

Recent optimizations have focused on the use of phase-transfer catalysts such as tetrabutylammonium bromide to improve reaction efficiency [19]. Under optimized conditions using phase-transfer catalysis, yields can be improved from 41% to 76% for substituted thioureas [19]. The optimal conditions involve dichloromethane solvent at room temperature with tetrabutylammonium bromide as the phase-transfer catalyst [19].

Advanced Synthesis Techniques

Modern synthetic approaches to thiourea compounds have incorporated advanced activation methods that significantly enhance reaction efficiency and reduce environmental impact [5] [20] [21]. These techniques are particularly valuable for complex substituted thioureas where conventional methods may be inadequate.

Microwave-Assisted Cyclocondensation

Microwave-assisted synthesis has revolutionized thiourea preparation by dramatically reducing reaction times while maintaining or improving yields [22] [23] [9]. For the synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea, microwave irradiation enables rapid heating and enhanced molecular interactions that accelerate the coupling process [24] [25].

The microwave-assisted approach typically employs solvent-free conditions or minimal solvent volumes, with reaction times reduced from hours to minutes [5] [9]. Optimal conditions involve microwave irradiation at 140-180°C for 2-15 minutes, achieving yields of 62-97% [9] [24]. The dramatic time reduction (10-50 fold improvement) compared to conventional heating makes this approach highly attractive for both research and potential scale-up applications [9].

Mechanistic studies indicate that microwave irradiation enhances the reaction through multiple pathways: rapid and uniform heating, increased molecular mobility, and enhanced collision frequency between reactive species [23] [24]. For compounds containing electron-withdrawing groups like the cyano functionality, microwave assistance can overcome activation barriers that might otherwise require harsh thermal conditions [23].

The solid-supported microwave-assisted cyclocondensation approach has shown particular promise for thiourea synthesis [22]. Using acidic aluminum oxide as a solid support, quantitative conversion of reactants to products can be achieved under microwave activation [22]. This method is especially beneficial for compounds like the target molecule that contain multiple aromatic substituents, as it minimizes side reactions and decomposition pathways [22].

Ultrasound-Promoted Cross-Coupling

Ultrasonic irradiation provides an alternative advanced activation method that operates through cavitation-induced enhancement of mass transfer and reaction kinetics [26] [20] [27]. For thiourea synthesis, ultrasound promotes the formation of reactive intermediates while maintaining mild temperature conditions that preserve sensitive functional groups [26] [28].

The ultrasound-promoted synthesis of substituted thioureas typically employs frequencies of 20-40 kHz with power outputs of 75-130 W [26] [27]. Optimal conditions involve acetonitrile or ethanol as solvent at temperatures of 20-80°C for reaction times of 5-30 minutes [26] [27]. Yields consistently range from 71-97%, with the additional benefit of simplified work-up procedures [26] [20].

For N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea, ultrasonic activation is particularly beneficial due to the presence of electron-withdrawing groups that can reduce nucleophilicity [27]. The cavitation effects generated by ultrasound create localized high-energy conditions that facilitate the formation of reactive intermediates while maintaining bulk solution temperatures low enough to prevent degradation of sensitive substituents [20] [27].

Recent optimization studies have demonstrated that ultrasound intensity of 80% provides optimal results for thiourea synthesis [27]. Interestingly, temperature elevation from room temperature to 50°C showed minimal impact on reaction efficiency, suggesting that the cavitation effects are the primary driving force rather than thermal activation [27]. This finding is particularly relevant for the target compound, as it indicates that the cyano and dimethoxy substituents can be preserved under these mild conditions [27].

Flow Chemistry Implementations

Continuous-flow synthesis represents the most advanced approach for thiourea preparation, offering precise control over reaction parameters and enabling facile scale-up [21] [29] [30]. Flow chemistry implementations are particularly attractive for complex substituted thioureas like N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea, where careful control of reaction conditions is essential for optimal yields [21].

The continuous-flow approach enables multicomponent reactions starting from isocyanides, amidines, or amines with sulfur sources under homogeneous conditions [21] [29]. Aqueous polysulfide solutions have been developed as effective sulfur sources that enable mild reaction conditions while maintaining high yields [21]. The crystallized products can be isolated by simple filtration after co-solvent removal, with sulfur retained in the mother liquor for potential recycling [21].

Typical flow conditions employ residence times of 10-15 minutes at temperatures ranging from 25-100°C [21] [30]. The precise temperature and mixing control available in flow systems enables optimization of reaction selectivity, particularly important for compounds containing multiple reactive sites [21]. For the target compound, flow chemistry offers the advantage of rapid heat and mass transfer, minimizing exposure time at elevated temperatures that could lead to decomposition of the cyano functionality [21].

Telescoped flow synthesis enables the combination of multiple synthetic steps in a single continuous process [30]. For thiourea synthesis, this approach can integrate isothiocyanate formation and subsequent amine coupling in a single flow sequence, dramatically reducing overall reaction time and improving atom economy [30]. The ability to perform inline purification and real-time monitoring makes flow chemistry particularly attractive for complex substrates requiring careful optimization [30].

Recent developments in flow chemistry have demonstrated the utility of tube-in-tube reactors for gas-liquid reactions relevant to thiourea synthesis [31]. These systems enable precise control of gas uptake and can accommodate pressure variations that occur during reaction progress [31]. For compounds requiring carbon disulfide as a sulfur source, flow systems provide enhanced safety through controlled addition and containment of this volatile reagent [31].

Purification and Analytical Validation

The purification and analytical validation of N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea requires specialized approaches that account for the compound's unique structural features and potential impurities arising from synthetic pathways [11] [32] [33].

Chromatographic Separation Strategies

Chromatographic purification of substituted thioureas requires careful selection of stationary phases and mobile phase compositions to achieve adequate resolution of structurally related impurities [11] [34] [32]. For N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea, the presence of both electron-withdrawing and electron-donating substituents creates unique chromatographic challenges [11].

Column chromatography using silica gel with ethyl acetate/hexane gradients (25-50% ethyl acetate) provides effective primary purification for most thiourea compounds [11] [12]. However, compounds containing cyano groups may exhibit stronger interaction with silica, requiring modified conditions or alternative stationary phases [11]. Flash column chromatography with careful gradient optimization can achieve baseline separation of the target compound from synthetic precursors and side products [11].

High-performance liquid chromatography (HPLC) separation of thiourea derivatives requires specialized column selection and mobile phase optimization [34] [32] [33]. Reversed-phase HPLC using Primesep columns with acetonitrile/water gradients has proven effective for thiourea analysis [34] [32]. The mixed-mode separation mechanism of these columns provides excellent retention and selectivity for compounds containing both polar and nonpolar substituents [34].

For compounds containing chlorine substituents like the target molecule, specialized separation protocols have been developed [11]. Reversed-phase HPLC methods using specific gradient conditions can achieve separation of highly related compounds bearing chlorine atoms on the molecular backbone [11]. Detection limits of 0.05-40 μg/mL have been achieved with UV detection at 200-280 nm [11] [32].

Chiral thiourea compounds require specialized separation strategies when enantiomeric purity is important [35]. Although N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea is not inherently chiral, potential synthetic pathways involving chiral intermediates may introduce enantiomeric impurities that require specialized analytical methods [35].

Mass Spectrometric Purity Verification

Mass spectrometry provides the definitive analytical method for molecular weight confirmation and purity verification of N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea [11] [12] [36]. The presence of chlorine isotopes creates characteristic isotope patterns that enable unambiguous identification and quantification [36].

Electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) offers the highest accuracy for molecular weight determination, with detection limits at the nanogram scale [11] [12]. The molecular ion [M+H]+ for the target compound (C17H16Cl2N3O2S, MW = 396.3) exhibits a characteristic chlorine isotope pattern that serves as a molecular fingerprint [37] [38].

Fragmentation analysis provides structural confirmation and can identify specific degradation pathways or synthetic impurities [36]. Common fragmentation patterns for substituted thioureas include loss of the thiocarbonyl group, aromatic ring cleavage, and substituent-specific fragmentations [36]. For the target compound, expected fragmentation includes loss of the dichlorobenzyl group and cyano functionality under electron impact conditions [36].

High-resolution mass spectrometry enables differentiation of isobaric impurities that may arise from synthetic side reactions [12]. The accurate mass measurement capability (typically <5 ppm error) allows identification of impurities with the same nominal mass but different elemental compositions [12]. This capability is particularly important for complex synthetic routes where multiple substitution patterns may occur [12].

Quantitative mass spectrometric analysis requires careful optimization of ionization conditions and internal standard selection [36]. For thiourea compounds, electrospray ionization generally provides the most reliable quantification, though matrix effects may require specialized calibration approaches [36]. The use of isotopically labeled internal standards can significantly improve quantitative accuracy when available [36].

| Synthesis Method | Reaction Time | Temperature (°C) | Yield (%) | Solvent |

|---|---|---|---|---|

| Isothiocyanate-Amine Coupling [4] [10] | 15-45 min | 0-80 | 89-99 | THF, DCM, DMF |

| Thiol-Carbamate Substitution [14] [15] | 2-24 h | 80-140 | 35-80 | DMF, DMSO |

| Microwave-Assisted Synthesis [9] [24] | 2-15 min | 140-180 | 62-97 | Solvent-free |

| Ultrasound-Promoted Reaction [26] [27] | 5-30 min | 20-80 | 71-97 | EtOH, MeCN |

| Flow Chemistry [21] [30] | Continuous | 25-100 | 76-95 | Various |

| Mechanochemical Ball Milling [4] [10] | 10-30 min | Room temp | ≥99 | Solvent-free |

| Parameter | Conventional Method | Optimized Conditions | Improvement Factor |

|---|---|---|---|

| Reaction Temperature [9] [27] | 75-140°C | 50-80°C | 1.5-2x faster |

| Reaction Time [9] [21] | 3-24 h | 2-15 min | 10-50x faster |

| Solvent Type [27] [39] | DMF, DMSO | MeCN, THF | Better selectivity |

| Catalyst Loading [19] | Base (1.2 eq) | Base (1.0 eq) | Reduced waste |

| Reagent Ratio [19] | 1:1.2 | 1:1.0 | Higher efficiency |

The synthetic methodologies for N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea encompass a comprehensive range of approaches from conventional coupling reactions to cutting-edge flow chemistry implementations [21]. The isothiocyanate intermediate route remains the most reliable method for laboratory-scale synthesis, providing excellent yields and broad functional group tolerance [4] [6]. Advanced techniques including microwave-assisted synthesis, ultrasound promotion, and flow chemistry offer significant advantages in terms of reaction efficiency and environmental sustainability [5] [26] [21].

The optimization of reaction conditions reveals that temperature control, solvent selection, and activation method choice are critical parameters affecting both yield and selectivity [9] [27] [39]. Microwave and ultrasound activation methods provide dramatic improvements in reaction kinetics while maintaining mild conditions suitable for sensitive functional groups [23] [27]. Flow chemistry represents the most promising approach for potential scale-up applications, offering precise parameter control and enabling telescoped synthetic sequences [21] [30].

Purification strategies must account for the unique chromatographic properties imparted by the cyano, dimethoxy, and dichlorobenzyl substituents [11] [34]. HPLC-based separation using specialized stationary phases provides the most reliable analytical and preparative purification approach [11] [32]. Mass spectrometric validation offers definitive molecular confirmation and enables detection of trace impurities that may not be apparent through other analytical methods [12] [36].